2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Vue d'ensemble

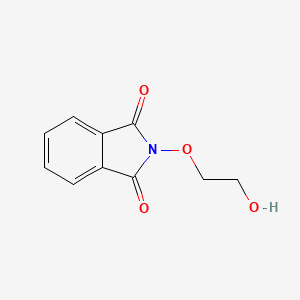

Description

2-(2-Hydroxyethoxy)isoindoline-1,3-dione is an organic compound with the molecular formula C12H13NO4. It is known for its unique structural framework, which includes an isoindoline-1,3-dione core with a hydroxyethoxy substituent. This compound is utilized in various scientific and industrial applications due to its versatile chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione typically involves the reaction of 2-(2-aminoethyl)-ethanol with phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours using a Dean-Stark apparatus. This method ensures the removal of water formed during the reaction, driving the reaction to completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Hydroxyethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.

Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

Applications De Recherche Scientifique

2-(2-Hydroxyethoxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in the production of UV-curable coatings and inks due to its photoinitiating properties.

Mécanisme D'action

The mechanism of action of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as HIV-1 integrase, preventing the integration of viral DNA into the host genome.

Photoinitiation: In UV-curable coatings, the compound absorbs UV light and undergoes a photochemical reaction, initiating the polymerization process.

Comparaison Avec Des Composés Similaires

2-(2-Hydroxyethoxy)isoindoline-1,3-dione can be compared with other similar compounds:

2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione: This compound has an additional ethoxy group, making it more hydrophilic.

2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)isoindoline-1,3-dione: This compound has multiple ethoxy groups, increasing its solubility in polar solvents.

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and ability to undergo diverse reactions make it a valuable tool in research and industrial processes.

Activité Biologique

Chemical Structure and Properties

The structural framework of HEIDO includes:

- Isoindoline-1,3-dione core : Known for its diverse biological activities.

- Hydroxyethoxy substituent : Enhances solubility and may influence biological interactions.

Antimicrobial Activity

Research indicates that compounds within the isoindoline family often exhibit antimicrobial properties. While specific data for HEIDO is sparse, related compounds have shown effectiveness against various bacterial strains. For instance, derivatives of isoindoline-1,3-dione have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

HEIDO's structural characteristics suggest a potential role in cancer therapy. A study on similar isoindoline derivatives reported promising results in inhibiting cancer cell proliferation. The derivatives showed activity against human cancer cell lines such as Caco-2 and HCT-116, with mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Due to its ability to cross the blood-brain barrier, HEIDO is being explored for its neuroprotective potential. Isoindoline derivatives have been evaluated as candidates for treating neurodegenerative diseases like Alzheimer's disease. In silico studies indicated that these compounds could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration .

Research Findings and Case Studies

The exact mechanism of action for HEIDO remains unclear; however, insights can be drawn from related compounds:

- Enzyme Inhibition : Compounds similar to HEIDO have been shown to inhibit key enzymes involved in neurotransmission and cancer progression.

- Cell Cycle Modulation : Isoindoline derivatives can affect the cell cycle, leading to apoptosis in cancer cells.

Applications in Pharmaceutical Development

HEIDO serves as an important intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological disorders. Its ability to enhance the properties of polymers also makes it valuable in materials science . Furthermore, its incorporation into cosmetic formulations highlights its moisturizing properties .

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUQMBAMQLTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.